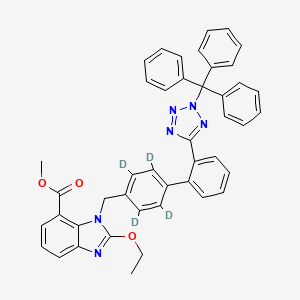
4-amino-3-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-FUBINACA metabolite 2A is a carboxy metabolite of AB-FUBINACA, a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of tetrahydrocannabinol, the active ingredient in cannabis. AB-FUBINACA was initially developed by Pfizer for potential therapeutic use but has since been found in various recreational drug products. The metabolite 2A is one of the primary metabolites formed when AB-FUBINACA is processed in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-FUBINACA metabolite 2A involves multiple steps, starting from the parent compound AB-FUBINACA. The process typically includes:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Fluorophenyl Group: This step involves the coupling of the indazole core with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction.
Carboxylation: The final step involves the carboxylation of the intermediate compound to form the carboxy metabolite 2A.
Industrial Production Methods
Industrial production of AB-FUBINACA metabolite 2A follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
AB-FUBINACA metabolite 2A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted analogs of AB-FUBINACA metabolite 2A .
Scientific Research Applications
AB-FUBINACA metabolite 2A has several scientific research applications:
Forensic Toxicology: It is used as a reference standard in forensic laboratories to identify and quantify AB-FUBINACA use in biological samples.
Pharmacokinetics: Researchers study the metabolism and excretion of AB-FUBINACA by analyzing its metabolites, including metabolite 2A.
Drug Development: Understanding the metabolic pathways of synthetic cannabinoids helps in the development of new therapeutic agents with improved safety profiles.
Mechanism of Action
AB-FUBINACA metabolite 2A exerts its effects by interacting with cannabinoid receptors in the body, primarily the CB1 receptor. This interaction leads to the activation of various intracellular signaling pathways, resulting in the modulation of neurotransmitter release. The exact molecular targets and pathways involved in the action of metabolite 2A are still under investigation .
Comparison with Similar Compounds
Similar Compounds
AB-FUBINACA: The parent compound, which has a similar structure but lacks the carboxyl group.
AB-PINACA: Another synthetic cannabinoid with a similar indazole core but different substituents.
Uniqueness
AB-FUBINACA metabolite 2A is unique due to its specific carboxylation, which affects its pharmacokinetics and interaction with cannabinoid receptors. This makes it a valuable compound for studying the metabolism and effects of synthetic cannabinoids .
Properties
Molecular Formula |
C₂₀H₁₉FN₄O₄ |
|---|---|
Molecular Weight |
398.39 |
Synonyms |
AB-Fubinaca Metabolite 2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








